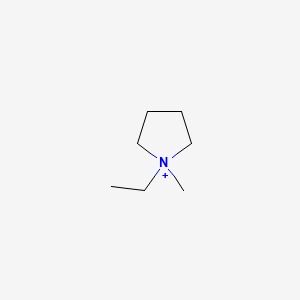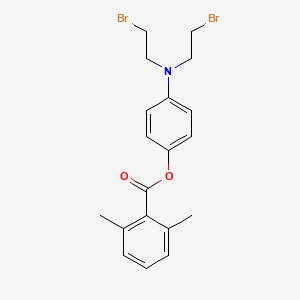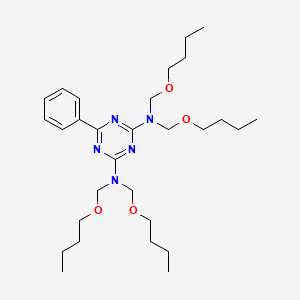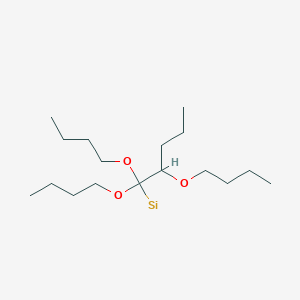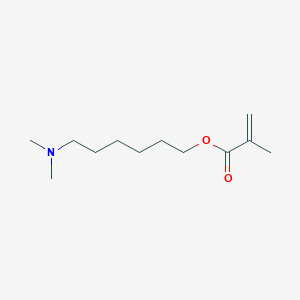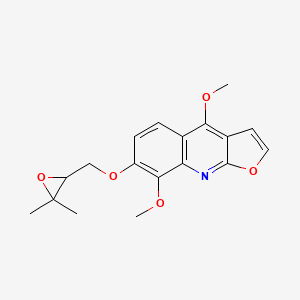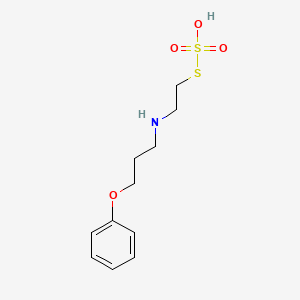
Magnesium--praseodymium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–praseodymium (1/1) is an intermetallic compound formed by the combination of magnesium and praseodymium in a 1:1 ratio. Praseodymium is a rare earth metal known for its magnetic, electrical, and optical properties, while magnesium is a lightweight metal with excellent structural properties. The combination of these two elements results in a compound with unique characteristics that are valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium–praseodymium (1/1) can be synthesized through electrochemical methods. One common approach involves the reduction of praseodymium ions (Pr^3+) in a molten salt medium using a magnesium electrode. The reaction typically occurs in a LiCl-KCl molten salt mixture at elevated temperatures (around 823 K). The praseodymium ions are reduced to praseodymium metal, which then reacts with the magnesium substrate to form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of magnesium–praseodymium (1/1) often involves galvanostatic electrolysis. This process is carried out in a controlled environment to ensure the efficient formation of the desired intermetallic compound. The resulting product is characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its composition and structure .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reactive nature of both magnesium and praseodymium.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or other metals.
Substitution: Substitution reactions may occur when the compound interacts with other elements or compounds, resulting in the exchange of atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of magnesium oxide and praseodymium oxide .
Wissenschaftliche Forschungsanwendungen
Magnesium–praseodymium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used in the study of intermetallic compounds and their properties. It serves as a model system for understanding the behavior of rare earth metals in combination with other elements.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of magnesium–praseodymium (1/1), particularly in the development of new materials for medical devices and implants.
Industry: The compound is utilized in the production of high-strength alloys, which are valuable in aerospace and automotive industries. .
Wirkmechanismus
The mechanism by which magnesium–praseodymium (1/1) exerts its effects is primarily related to its intermetallic structure. The compound’s unique properties arise from the interaction between magnesium and praseodymium atoms at the molecular level. These interactions influence the compound’s magnetic, electrical, and mechanical characteristics. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Magnesium–neodymium (1/1): Similar to magnesium–praseodymium (1/1), this compound combines magnesium with another rare earth metal, neodymium. It shares some properties but differs in its magnetic and electrical behavior.
Magnesium–erbium (1/1): This compound involves the combination of magnesium with erbium, another rare earth element. It is used in different applications due to its distinct properties.
Uniqueness: Magnesium–praseodymium (1/1) stands out due to its specific combination of properties, such as its magnetic behavior and structural characteristics. These unique features make it particularly valuable in applications where both lightweight and magnetic properties are essential .
Eigenschaften
CAS-Nummer |
12163-30-3 |
|---|---|
Molekularformel |
MgPr |
Molekulargewicht |
165.213 g/mol |
IUPAC-Name |
magnesium;praseodymium |
InChI |
InChI=1S/Mg.Pr |
InChI-Schlüssel |
HOZFHNCKSHIULO-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
